Cas no 97804-50-7 ((1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione)

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione structure
97804-50-7 structure
Produktname:(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
CAS-Nr.:97804-50-7
MF:C16H14O2
MW:238.281164646149
MDL:MFCD29044886
CID:1059749

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
    • (1R,4S,4aR,9aS)-rel-
    • (1R,4S,4AR,9AS)-REL-1,4,4A,9A-TETRAHYDRO-4A-METHYL-1,4-METHANOANTHRACENE-9,10-DIONE,PALE YELLOW SOLIDS
    • 1,4,4a,9a-tetrahydro-4a-methyl-(1α,4α,4aα,9aα)-1,4-methaneanthracene-9,10-dione
    • 1,4,4a-trihydro-9a-methyl-9,10-dioxo-1,4-methanoanthracene
    • (1R,4S,4Ar,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
    • 1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl-, (1α,4α,4aα,9aα)- (ZCI)
    • rel-(1R,4S,4aR,9aS)-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione (ACI)
    • MDL: MFCD29044886
    • Inchi: 1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1
    • InChI-Schlüssel: NELNWZJOZOSDFH-YBFQDZRDSA-N
    • Lächelt: C[C@]12C(=O)C3C=CC=CC=3C(=O)[C@H]1[C@H]1C=C[C@@H]2C1

Berechnete Eigenschaften

  • Genaue Masse: 238.09900
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 464
  • Topologische Polaroberfläche: 34.1

Experimentelle Eigenschaften

  • Dichte: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 82-84 ºC
  • Siedepunkt: 394.5±42.0°C at 760 mmHg
  • Löslichkeit: Insuluble (2.6E-3 g/L) (25 ºC),
  • PSA: 34.14000
  • LogP: 2.89400

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Sicherheitsinformationen

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB528257-10 g
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione; .
97804-50-7
10g
€180.20 2023-07-10
Chemenu
CM256042-5g
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
97804-50-7 95%
5g
$*** 2023-05-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R305051-1g
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
97804-50-7 97%
1g
¥116.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R71590-1g
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
97804-50-7 97%
1g
¥70.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R71590-250mg
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
97804-50-7 97%
250mg
¥30.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UJ290-5g
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
97804-50-7 97%
5g
685.0CNY 2021-07-10
abcr
AB528257-100 g
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione; .
97804-50-7
100g
€804.50 2023-07-10
Aaron
AR00IKOJ-10g
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-4a-methyl-,(1R,4S,4aR,9aS)-rel-
97804-50-7 98%
10g
$41.00 2025-02-28
A2B Chem LLC
AI65511-1g
(1R,4S,4Ar,9as)-rel-4a-methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
97804-50-7 97%
1g
$11.00 2024-07-18
A2B Chem LLC
AI65511-10g
(1R,4S,4Ar,9as)-rel-4a-methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
97804-50-7 97%
10g
$50.00 2024-07-18

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
π4s + π2s Cycloaddition of spiro[4.n]cyclic 1,3-dienes with quinones in homogeneous and aqueous micellar media: synthesis of novel polycyclic cage dionesStudies on cyclobutyl bond cleavage by adjacent ketyl radical generated under PET conditions
Singh, Vishwakarma; et al Pandey, Bipin; et al, Indian Journal of Chemistry, 1996, 50(12), 303-11

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt → 30 °C; 30 °C
1.2 Catalysts: Acetic acid ;  35 °C; 13 h, 35 °C
1.1 Reagents: Dodecyltrimethylammonium bromide Solvents: Acetic acid ;  5 h, 25 °C
1.1 Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water
Referenz
Method for synthesis of vitamin k2 from SolanesolImproved synthesis of vitamin K1Micellar catalysis. π4s + π2s Cycloaddition in aqueous media
Ji, Ya-Fei; et al Singh, V. K.; et al, China, 2003, 33(5), 763-772

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  10 min, rt
1.1 Solvents: Dichloromethane ;  10 min, 25 °C
Referenz
Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acids
Veguillas, Marcos; et al Redondo, Maria C.; et al, Chemistry - A European Journal, 2010, 16(12), 3707-3719

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.1 Solvents: Dichloromethane ;  10 min, rt
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.1 Solvents: Dichloromethane ;  10 min, 25 °C
Referenz
Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acids
Veguillas, Marcos; et al Redondo, Maria C.; et al, Chemistry - A European Journal, 2010, 16(12), 3707-3719

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 5 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
3.1 Solvents: Dichloromethane ;  10 min, rt
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 5 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 10 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
3.1 Solvents: Dichloromethane ;  10 min, 25 °C
Referenz
Synthesis of Benzo- and Naphthoquinonyl Boronic Acids: Exploring the Diels-Alder ReactivityControl of the regio- and stereoselectivity in diels-alder reactions with quinone boronic acids
Veguillas, Marcos; et al Redondo, Maria C.; et al, Chemistry - A European Journal, 2010, 16(12), 3707-3719

Synthetic Routes 6

Reaktionsbedingungen
1.1 rt → 200 °C
2.1 Solvents: Methanol ;  rt → 30 °C; 30 °C
2.2 Catalysts: Acetic acid ;  35 °C; 13 h, 35 °C
Referenz
Method for synthesis of vitamin k2 from Solanesol
, China, , ,

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Raw materials

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione Preparation Products

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Amadis Chemical Company Limited
(CAS:97804-50-7)(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
A858610
Reinheit:99%
Menge:100g
Preis ($):238.0